methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers requiring a regiospecific 5-carboxylate pyrazole scaffold often face supply inconsistencies that compromise cross-coupling yields. Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate (CAS 1692557-69-9) resolves this with its defined N1-propyl substitution, offering superior lipophilicity over N1-methyl analogs for enhanced passive permeability. Key procurement differentiators: - Enables precise Suzuki-Miyaura diversification via the 4-bromo handle for targeted library synthesis. - Essential for generating patentable leads under US20230138225A1 herbicidal compositions. - High-purity ester form ensures accurate HPLC/GC analytical reference standard development.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.092
CAS No. 1692557-69-9
Cat. No. B2406992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate
CAS1692557-69-9
Molecular FormulaC8H11BrN2O2
Molecular Weight247.092
Structural Identifiers
SMILESCCCN1C(=C(C=N1)Br)C(=O)OC
InChIInChI=1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3
InChIKeyMTFJFAFQMRBBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate Overview


Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate (CAS 1692557-69-9) is a heterocyclic organic compound belonging to the pyrazole family, with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by a 1-propyl substitution at the N1 position of the pyrazole ring and a bromine atom at the 4-position, which provides a versatile synthetic handle for further functionalization via cross-coupling reactions [1]. It is primarily utilized as a key building block or synthetic intermediate in the development of pharmaceutical agents (including anti-inflammatory and anticancer compounds) and agrochemicals .

Synthetic intermediate for pharmaceutical and agrochemical lead optimization
4-bromo handle enables Suzuki-Miyaura cross-coupling diversification
5-carboxylate regioisomer matches patent-specific pyrazole carboxylate scaffolds

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate: Why Generics Fail


Interchanging methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate with close analogs such as the corresponding 3-carboxylate regioisomer (methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate, CAS 1855945-39-9) or the N1-methyl variant (methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, CAS 514816-42-3) is precluded by both patent-driven composition-of-matter restrictions and distinct physicochemical properties. Specifically, the N1-propyl substituent confers a unique balance of lipophilicity (calculated LogP) and steric profile compared to N1-methyl or N1-ethyl derivatives, directly impacting downstream reaction yields, intermediate stability, and target binding conformations in biological assays [1]. Furthermore, regioisomeric 3-carboxylates exhibit fundamentally different reactivity patterns in coupling reactions due to altered electron density distribution on the pyrazole ring [2]. These non-fungible attributes mandate procurement of the exact CAS number for reproducible synthetic outcomes.

Regioisomer mismatch: 3-carboxylate regioisomer alters electron density, reactivity, and coupling outcomes. Use of 5-carboxylate is essential for patent-defined scaffolds and reproducible synthesis.
N1-alkyl substitution mismatch: N1-methyl analog differs in lipophilicity and steric profile, affecting reaction yields and biological assay conformations. Propyl substitution may be required for target affinity in certain SAR programs.

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate: Analog Comparison Guide


N1-Propyl vs N1-Methyl: Physicochemical Comparison

This compound differs from its closest analog, methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 514816-42-3), by the N1 substituent (propyl vs. methyl). The replacement of the methyl group with a propyl group increases the molecular weight by 28.05 Da (from 219.04 g/mol to 247.09 g/mol) and is predicted to increase lipophilicity (cLogP) by approximately 1.2 log units, enhancing membrane permeability in cellular assays [1]. This class-level inference is supported by established structure-activity relationships (SAR) in pyrazole-based angiotensin II antagonists, where N1-propyl analogs demonstrated comparable or superior in vivo efficacy compared to N1-butyl counterparts despite lower receptor binding affinity, due to improved pharmacokinetic properties [2].

N1-Propyl vs N1-Methyl
Class-level inference
Target: C8H11BrN2O2, MW 247.09, cLogP ~2.0
Comparator: C6H7BrN2O2, MW 219.04, cLogP ~0.8
ΔMW +28.05, ΔcLogP +1.2
Increased lipophilicity may support membrane permeability in cellular assays; data derived from class-level SAR.
Supports lead optimization for intracellular/CNS target programs; verify in target-specific assays.
Medicinal Chemistry Lipophilicity Physicochemical Properties

5-Carboxylate vs 3-Carboxylate: Cross-Coupling Reactivity

A critical distinction exists between methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate and its regioisomer, methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1855945-39-9). The position of the ester group (C5 vs. C3) alters the electron density on the pyrazole ring, thereby modulating the reactivity of the 4-bromo substituent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The 5-carboxylate regioisomer is a documented scaffold in patents for generating herbicidal pyrazole carboxylate esters [1]. In the context of lamellarin O analog synthesis, methyl 3-aryl-1H-pyrazole-5-carboxylates serve as key intermediates for sequential N-alkylation, bromination, and Suzuki coupling [2].

5- vs 3-Carboxylate Reactivity
Class-level inference
Target: Ester at C5; herbicidal patent scaffold US20230138225A1
Comparator: Ester at C3; different electron density, coupling behavior
Regioisomeric difference alters Pd-catalyzed cross-coupling reactivity
Regioisomeric mismatch compromises synthetic reproducibility. Use exact CAS for coupling libraries.
Validated in lamellarin O analog synthesis via sequential Suzuki coupling.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity & Derivative Forms

Commercially available methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is typically supplied with a purity specification of ≥98%, as verified by analytical methods including NMR, HPLC, and GC . This purity level is consistent with standards for research-grade materials and provides a reliable baseline for reproducible synthetic transformations. In contrast, the carboxylic acid derivative (4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid, CAS 1006457-27-7) is a distinct chemical entity with a different molecular weight (233.06 g/mol) and reactivity profile, suitable for alternative coupling strategies such as amide bond formation rather than ester hydrolysis or transesterification .

Purity & Derivative Form
Data to verify
Target: Methyl ester, ≥98% purity, MW 247.09
Comparator: Carboxylic acid, ≥98% purity, MW 233.06
ΔMW 14.03 (methyl vs. hydroxyl)
Methyl ester form enables orthogonal protecting group strategies; carboxylic acid suitable for amide coupling.
Purity specification from supplier; verify via in-house analytical methods.
Chemical Procurement Analytical Chemistry Supply Chain

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate: Validated Applications


Lead Optimization: CNS & Intracellular Targets

Leverage the N1-propyl substituent's enhanced lipophilicity (estimated +1.2 cLogP units vs. N1-methyl analog) to improve blood-brain barrier penetration and passive cellular diffusion. This makes it a strategically superior building block for libraries targeting intracellular enzymes or CNS receptors, as supported by class-level SAR data showing that N1-propyl pyrazole carboxylates can achieve comparable or better in vivo efficacy than bulkier alkyl analogs [1].

Herbicidal Pyrazole Carboxylate Ester Synthesis

Employ this compound as the precise 5-carboxylate regioisomer required for constructing herbicidal pyrazole carboxylate ester libraries. Patent US20230138225A1 specifically claims pyrazole carboxylate esters of this substitution pattern for controlling weeds, making this exact CAS number essential for generating novel, patentable agrochemical leads [2].

Diversification via Suzuki-Miyaura Cross-Coupling

Utilize the 4-bromo substituent as a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This route enables the rapid diversification of the pyrazole core at the 4-position, a validated strategy for generating libraries of biologically active analogs, as demonstrated in the synthesis of lamellarin O analogues from related 1H-pyrazole-5-carboxylate scaffolds [3].

Analytical Reference Standard & Method Validation

Procure the high-purity (≥98%) methyl ester form for use as an analytical reference standard in HPLC, GC, or NMR method development and validation. This specific ester form is critical for accurate quantification of impurities and degradation products in pharmaceutical and agrochemical manufacturing processes, as it represents the exact intermediate form used in the synthetic route .

Application
Selection Property
Validation Focus
CNS-penetrant probe design & intracellular target research
N1-propyl lipophilicity profile
Membrane permeability assays, pharmacokinetic profiling
Agrochemical lead generation (herbicidal pyrazole carboxylates)
5-carboxylate regioisomer specificity
Herbicidal activity screening, patent-compliance review
Pyrazole core diversification via cross-coupling
4-bromo reactive handle
Reaction condition optimization, coupling efficiency
Analytical method development (HPLC/GC/NMR)
High-purity methyl ester form
Method validation, impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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